4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid
4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
191674-11-0
VCID:
VC20935266
InChI:
InChI=1S/C18H16N2O5S/c1-11-3-4-13-9-14(25-2)10-16(17(13)19-11)20-26(23,24)15-7-5-12(6-8-15)18(21)22/h3-10,20H,1-2H3,(H,21,22)
SMILES:
CC1=NC2=C(C=C(C=C2C=C1)OC)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Molecular Formula:
C18H16N2O5S
Molecular Weight:
372.4 g/mol
4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid
CAS No.: 191674-11-0
Cat. No.: VC20935266
Molecular Formula: C18H16N2O5S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191674-11-0 |
|---|---|
| Molecular Formula | C18H16N2O5S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 4-[(6-methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid |
| Standard InChI | InChI=1S/C18H16N2O5S/c1-11-3-4-13-9-14(25-2)10-16(17(13)19-11)20-26(23,24)15-7-5-12(6-8-15)18(21)22/h3-10,20H,1-2H3,(H,21,22) |
| Standard InChI Key | MFOAIOKYYWRALA-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C(C=C2C=C1)OC)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)OC)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator